molecular formula C16H21N5OS B5490570 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5490570
M. Wt: 331.4 g/mol
InChI Key: IGZKXHOSGMQYQG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a central thiadiazole ring substituted with a methyl group at position 5 and an acetamide linkage to a 4-benzylpiperazine moiety. Its molecular formula is C₁₆H₂₀N₆OS, with a molecular weight of 344.44 g/mol.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-13-18-19-16(23-13)17-15(22)12-21-9-7-20(8-10-21)11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKXHOSGMQYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323128
Record name 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

889602-41-9
Record name 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Thiadiazole Formation: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reaction: Finally, the benzylpiperazine and thiadiazole moieties are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.

    Reduction: Reduction reactions could target the thiadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl group or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The thiadiazole ring might contribute to binding affinity or specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Piperazine/Thiadiazole Substituents

Table 1: Key Structural Variations and Physical Properties
Compound Name Piperazine Substituent Thiadiazole Substituent Melting Point (°C) Yield (%)
Target Compound 4-Benzyl 5-Methyl Not Reported ~78*
2a (N-(5-Methyl-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) 4-Methyl 5-Methyl 155–157 78
4g (N-(5-(4-Chlorophenyl)-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide) 4-(4-Fluorophenyl) 5-(4-Chlorophenyl) 203–205 Not Reported
4h (N-(5-(4-Chlorophenyl)-thiadiazol-2-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide) 4-(Furan-2-carbonyl) 5-(4-Chlorophenyl) 180–182 Not Reported
63 (2-(3-Fluorophenyl)-N-(5-sulfanyl-thiadiazol-2-yl)acetamide) N/A 5-Sulfanyl Not Reported Not Reported

Notes:

  • The target compound’s synthesis likely follows methods from , where piperazine derivatives react with 2-chloro-N-(5-methyl-thiadiazol-2-yl)acetamide in acetone with K₂CO₃ catalysis .
  • *Yield estimated based on analogous reactions in .
Anticancer Activity:
  • The target compound’s benzylpiperazine group may enhance binding to kinase domains (e.g., Akt) via hydrophobic interactions, similar to compounds 3 and 8 in , which showed 86–92% Akt inhibition .
  • In contrast, fluorophenyl-substituted analogs (e.g., compound 63) demonstrated cytotoxicity against MCF-7 breast cancer cells, suggesting that electron-withdrawing groups (e.g., F, Cl) improve activity .
Enzymatic Interactions:

Spectral and Computational Data

Table 2: Spectroscopic Comparisons
Compound IR (C=O, cm⁻¹) ^1H-NMR (δ, ppm) ^13C-NMR (δ, ppm)
Target Compound ~1705* 2.15 (–CH₃), 3.29 (–CH₂–), 7.2–7.4 (Ar–H)† 15–60 (aliphatic), 158–169 (C=O, C=N)†
2a 1705 2.15 (–CH₃), 3.29 (–CH₂–) 15.23 (–CH₃), 169.02 (C=O)
4g 1700–1680 7.3–7.5 (Ar–H), 2.5–2.6 (piperazine) 158–169 (C=O, C=N)

Notes:

  • *Estimated based on ’s IR data for analogous acetamides.
  • †Predicted shifts for benzylpiperazine protons and carbons.

Molecular Docking and Pharmacokinetics

  • Target vs. 4g/4h : The benzyl group in the target compound may form stronger π-π stacking with aromatic residues (e.g., Phe in Akt’s active site) compared to 4g’s fluorophenyl or 4h’s furan groups .

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